四氯合钯(II)酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

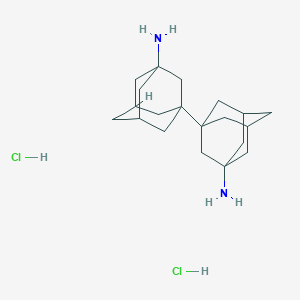

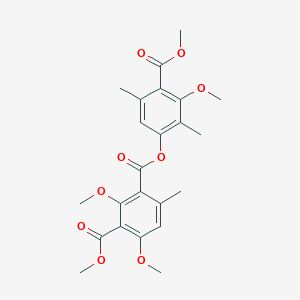

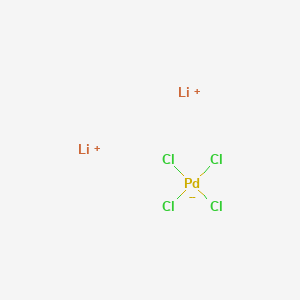

Lithium tetrachloropalladate(II) is a chemical compound with the molecular formula Cl4Pd . It acts as a catalyst in organic reactions . The compound appears as brown crystals or crystalline powder .

Molecular Structure Analysis

The molecular structure of Lithium tetrachloropalladate(II) is represented by the formula Cl4Pd . It has a molecular weight of 262.11 (anhydrous basis) .Physical And Chemical Properties Analysis

Lithium tetrachloropalladate(II) is soluble in water . It appears as brown crystals or crystalline powder . The compound has a molecular weight of 262.11 (anhydrous basis) .科学研究应用

Catalyst in Organic Reactions

Lithium tetrachloropalladate(II): is widely used as a catalyst in various organic reactions . Its catalytic properties are essential for facilitating reactions such as cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. This compound’s ability to act as a catalyst stems from palladium’s electronic properties, which allow it to form transient complexes with reactants, thereby lowering the activation energy required for the reaction.

Synthesis of Cyclopalladated Compounds

This compound is instrumental in the synthesis of cyclopalladated compounds, which are pivotal in the development of new catalytic systems. Cyclopalladation is a process where a palladium atom is inserted into a carbon-hydrogen bond of an aromatic ring, leading to the formation of a stable organopalladium compound. These compounds have applications in catalysis, materials science, and pharmaceuticals.

Transmetallation Reactions

Lithium tetrachloropalladate(II): is used in transmetallation reactions, where the lithium atoms are exchanged with other metals . This process is crucial for creating new organometallic compounds with varied properties and potential applications in catalysis, electronic materials, and as intermediates in organic synthesis.

Research in Material Science

In material science, Lithium tetrachloropalladate(II) contributes to the research and development of new materials with unique electronic and optical properties . Its role in the formation of metal-organic frameworks and coordination polymers is significant due to the structural versatility and stability imparted by the palladium centers.

Electrochemical Studies

The electrochemical properties of Lithium tetrachloropalladate(II) make it a subject of interest in studies related to energy storage and conversion . Research in this field explores the compound’s potential use in batteries, fuel cells, and supercapacitors.

Nanotechnology Applications

Lastly, Lithium tetrachloropalladate(II) finds applications in nanotechnology, particularly in the synthesis of palladium nanoparticles . These nanoparticles have diverse applications, including in catalysis, sensors, and medicine, due to their high surface area and the unique catalytic properties of palladium at the nanoscale.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

dilithium;tetrachloropalladium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYYJWVQORMAOY-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Li2Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tetrachloropalladate(II) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)

![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)